3-Iodopropyl acetate

描述

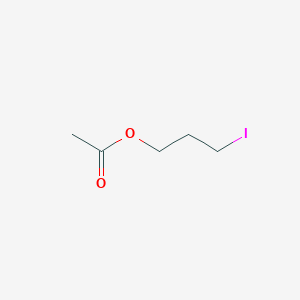

3-Iodopropyl acetate is an organoiodine compound featuring a propyl chain substituted with an iodine atom at the 3-position and an acetate ester group. Its molecular formula is C₅H₉IO₂, with a molecular weight of 228.03 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis due to the iodine atom's strong leaving-group propensity, enabling efficient nucleophilic substitution reactions.

Key applications include:

- Alkylation of heterocycles: Microwave-assisted synthesis of glycosyl iodides (e.g., 3-Iodopropyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) via reaction with thiols or sugars .

- Indole functionalization: Formation of indolinium iodide derivatives through N-alkylation reactions under thermal conditions .

- Pharmaceutical intermediates: Synthesis of key intermediates for antianginal drugs like Ivabradine .

Physical properties such as boiling point and solubility are influenced by the iodine substituent, often requiring purification via flash column chromatography (e.g., ethyl acetate/hexane gradients) .

属性

IUPAC Name |

3-iodopropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHRXKHZRVFVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Iodopropyl acetate can be synthesized through the esterification of 3-iodopropanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

化学反应分析

Types of Reactions: 3-Iodopropyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted propyl acetates.

Reduction: The compound can be reduced to form 3-propyl acetate by removing the iodine atom.

Oxidation: Oxidative reactions can convert this compound into corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted propyl acetates.

Reduction: 3-Propyl acetate.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

科学研究应用

3-Iodopropyl acetate has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of biochemical pathways and enzyme reactions involving esterases.

Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.

Medicinal Chemistry: this compound is explored for its potential in drug development and as a building block for bioactive molecules.

作用机制

The mechanism of action of 3-iodopropyl acetate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The iodine atom in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, esterases can hydrolyze the ester bond, releasing 3-iodopropanol and acetic acid, which can further participate in metabolic pathways .

相似化合物的比较

This compound

3-Chloropropyl Acetate

3-Hydroxypropyl Acetate

Isopropyl Acetate

3-Ethoxypropyl Acetate

(Z)-Isopropyl 3-Iodoacrylate

- Reactivity : Conjugated double bond enables Michael additions and cycloadditions.

- Applications : Building block for bioactive molecules and materials science .

Research Findings

- Synthetic Efficiency : this compound achieves 84% yield in glycosylation reactions under optimized microwave conditions, outperforming chlorinated analogs in reaction speed .

- Thermal Stability : Decomposes at ~120°C, necessitating controlled heating during indole alkylation .

- Pharmacological Relevance : Critical for synthesizing Ivabradine intermediates with 63.6% overall yield in multi-step processes .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-iodopropyl acetate and its derivatives?

- Methodology : this compound derivatives are typically synthesized via alkylation or quaternization reactions. For example, iodopropyl groups can be introduced using 1,3-diiodopropane as a precursor. A two-step procedure involving microwave-assisted reactions (70°C, 20 min) with trimethylene oxide (TMO) and iodine achieves yields up to 84% . Alternative methods include heating precursors like lepidine with diiodopropane (100°C, 1 hr) in acetonitrile, followed by purification via gradient flash chromatography (ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to identify acetate and iodopropyl moieties. For example, in related iodopropyl compounds, the methylene protons adjacent to iodine resonate at δ 3.1–3.3 ppm. Mass spectrometry (HRMS) can confirm molecular ions (e.g., [M+H]⁺ for C₅H₉IO₂ at theoretical m/z 228.965) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the critical physicochemical properties of this compound for experimental design?

- Data :

- LogP : ~2.8 (indicative of moderate lipophilicity)

- Boiling point : ~504.5°C (at 760 mmHg)

- Density : 1.513 g/cm³

These properties guide solvent selection (e.g., ethyl acetate for extraction) and reaction conditions (e.g., reflux temperatures) .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in microwave-assisted syntheses?

- Methodology : Optimize parameters such as:

- Temperature : 70°C for 20 min maximizes yield (84%) while minimizing side products .

- Solvent system : Dry CHCl₃ improves solubility of acetylated precursors .

- Additives : Butylated hydroxytoluene (BHT) prevents iodine-mediated radical side reactions .

Q. What strategies resolve contradictions in spectroscopic data for iodopropyl intermediates?

- Methodology :

- NMR analysis : Compare coupling constants (e.g., J = 6–8 Hz for CH₂-I groups) with literature values .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference .

Q. How do deep eutectic solvents (DES) impact the functionalization of this compound in green chemistry applications?

- Methodology : DES (e.g., choline chloride:urea) enhances reaction efficiency by stabilizing intermediates. For quaternization reactions:

- Temperature : 80°C for 1 hr achieves >90% conversion .

- Reusability : DES can be recycled 3–4 times without significant yield loss .

- Data : Table optimization in DES shows time-dependent yield improvements (30 min: 65%; 4 hr: 92%) .

Q. What are the implications of this compound’s LogP in drug delivery systems?

- Analysis : A LogP of ~2.8 suggests moderate membrane permeability, making it suitable for prodrug designs. For example, iodopropyl groups enhance lipophilicity of hydrophilic drugs (e.g., glycosides) . Compare with cholesteryl acetate (LogP ~7.5), which forms stable lipid bilayers .

Methodological Considerations

Q. How should researchers handle discrepancies in reported boiling points for iodinated compounds?

- Resolution : Validate experimental setups:

- Use calibrated thermometers and pressure-controlled systems.

- Cross-reference with gas chromatography (GC) retention times .

Q. What purification techniques are most effective for this compound?

- Protocol :

Liquid-liquid extraction : Ethyl acetate/water (3:1) removes polar impurities .

Flash chromatography : Use silica gel and ethyl acetate/hexane (40:60 → 50:50) for derivatives .

Recrystallization : Ethanol/water (1:2) yields high-purity crystals .

Tables for Key Data

| Parameter | Value | Source |

|---|---|---|

| Microwave reaction yield | 84% (20 min, 70°C) | |

| Conventional reaction yield | <70% (1 hr, 100°C) | |

| LogP | 2.8 | |

| DES optimization time | 4 hr → 92% yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。